Cas no 1875194-28-7 (tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate)

Tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group and a terminal aminoethyl ether moiety. This compound is valuable in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its dual functionality—the Boc group provides amine protection under acidic conditions, while the primary amine allows for further derivatization. Its sterically hindered structure enhances stability during synthetic transformations. The compound is commonly employed as an intermediate in the preparation of bioactive molecules, offering controlled reactivity and compatibility with a range of coupling reagents. Its purity and well-defined structure make it suitable for precision applications in medicinal chemistry and materials science.
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate structure
1875194-28-7 structure
Product name:tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
CAS No:1875194-28-7
MF:C11H24N2O3
Molecular Weight:232.319863319397
CID:6239751
PubChem ID:130565189

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-7279056
    • tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
    • SCHEMBL22123562
    • 1875194-28-7
    • インチ: 1S/C11H24N2O3/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12/h6-8,12H2,1-5H3,(H,13,14)
    • InChIKey: VASLNDHNZWZJNG-UHFFFAOYSA-N
    • SMILES: O(CCN)C(C)(C)CNC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 232.17869263g/mol
  • 同位素质量: 232.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • XLogP3: 0.5

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7279056-1.0g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
1g
$986.0 2023-05-25
Enamine
EN300-7279056-0.5g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
0.5g
$946.0 2023-05-25
Enamine
EN300-7279056-2.5g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
2.5g
$1931.0 2023-05-25
Enamine
EN300-7279056-0.1g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
0.1g
$867.0 2023-05-25
Enamine
EN300-7279056-0.05g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
0.05g
$827.0 2023-05-25
Enamine
EN300-7279056-0.25g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
0.25g
$906.0 2023-05-25
Enamine
EN300-7279056-5.0g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
5g
$2858.0 2023-05-25
Enamine
EN300-7279056-10.0g
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate
1875194-28-7
10g
$4236.0 2023-05-25

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate 関連文献

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamateに関する追加情報

Recent Advances in the Study of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate (CAS: 1875194-28-7)

The compound tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate (CAS: 1875194-28-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This carbamate derivative is particularly notable for its role as a key intermediate in the synthesis of biologically active molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on optimizing its synthetic pathways, exploring its reactivity, and evaluating its potential in drug development.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate as a building block for the development of novel HIV-1 protease inhibitors. The researchers demonstrated that this compound could be efficiently incorporated into peptide mimetics, enhancing their binding affinity and selectivity. The study also reported improved synthetic yields through a modified Boc-protection strategy, which could have broader implications for the production of similar carbamate derivatives.

In addition to its applications in antiviral drug development, recent research has explored the compound's potential in targeted drug delivery systems. A 2024 paper in Bioconjugate Chemistry described the use of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate as a linker molecule for antibody-drug conjugates (ADCs). The study found that the compound's stability under physiological conditions and its ability to facilitate controlled release of payloads made it a promising candidate for ADC design. These findings underscore the compound's versatility in bridging small-molecule therapeutics with biologics.

Further investigations into the mechanistic aspects of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate have revealed its role in modulating enzyme activity. A preprint study (2024) on bioRxiv reported that the compound could act as a reversible inhibitor of certain serine hydrolases, suggesting potential applications in the treatment of metabolic disorders. The study employed molecular docking and kinetic assays to elucidate the compound's binding mode, providing a foundation for future structure-activity relationship (SAR) studies.

Despite these advancements, challenges remain in scaling up the synthesis of tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate and ensuring its compatibility with large-scale pharmaceutical production. Recent efforts by industrial research groups have focused on developing greener synthetic routes, such as flow chemistry approaches, to address these limitations. A 2023 patent application by a major pharmaceutical company disclosed a continuous-flow method for producing the compound with higher purity and reduced environmental impact.

In conclusion, tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate (CAS: 1875194-28-7) continues to be a valuable tool in chemical biology and drug discovery. Its diverse applications—from protease inhibition to ADC development—highlight its importance in modern pharmaceutical research. Future studies are expected to further explore its therapeutic potential and optimize its synthetic accessibility, paving the way for new clinical applications.

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